N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-12(25)22-13-5-4-6-14(7-13)23-19(26)10-24-11-21-16-9-18(29-3)17(28-2)8-15(16)20(24)27/h4-9,11H,10H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
WNXODLLZAPVDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3-(acetylamino)aniline with 6,7-dimethoxy-4-oxoquinazoline . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with acetylamino and dimethoxyphenyl groups differentiates it from other similar compounds .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H18N4O5
- IUPAC Name : this compound
This structure features a quinazoline moiety that is known for diverse biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, contributing to their anticancer efficacy.
Antimicrobial Activity
Some studies have reported antimicrobial activity associated with similar quinazoline derivatives. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microorganisms.
In Vitro Studies
A study conducted on related compounds demonstrated that they effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 8 |
Mechanistic Studies
Mechanistic investigations revealed that these compounds induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
